molecular formula C6H11NO B1530353 2-Methoxy-2-methylbutanenitrile CAS No. 145550-55-6

2-Methoxy-2-methylbutanenitrile

Cat. No.: B1530353
CAS No.: 145550-55-6
M. Wt: 113.16 g/mol
InChI Key: NLLQZBUBGKURMJ-UHFFFAOYSA-N
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Description

2-Methoxy-2-methylbutanenitrile is an organic compound with the molecular formula C₆H₁₁NO. It is a nitrile, characterized by the presence of a cyano group (-C≡N) attached to a carbon atom. This compound is a liquid at room temperature and is known for its applications in various chemical syntheses and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxy-2-methylbutanenitrile can be synthesized through several methods. One common approach involves the reaction of 2-methyl-2-butanol with methanesulfonyl chloride to form 2-methoxy-2-methylbutane, which is then converted to the nitrile using sodium cyanide under reflux conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-2-methylbutanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Methoxy-2-methylbutanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-2-methylbutanenitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrile group can undergo hydrolysis to form carboxylic acids, which can then participate in various biochemical pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with active sites of enzymes .

Comparison with Similar Compounds

  • 2-Methoxy-2-methylpropionitrile
  • 2-Methoxy-2-methylpentanenitrile
  • 2-Methoxy-2-methylhexanenitrile

Comparison: 2-Methoxy-2-methylbutanenitrile is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and stability, making it suitable for specific applications in chemical synthesis and industrial processes .

Properties

IUPAC Name

2-methoxy-2-methylbutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-4-6(2,5-7)8-3/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLLQZBUBGKURMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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